molecular formula C17H16ClN5O2S B2701757 13-chloro-5-(4-propylthiadiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034267-20-2

13-chloro-5-(4-propylthiadiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2701757
CAS No.: 2034267-20-2
M. Wt: 389.86
InChI Key: DVUUPAZDRRSOMD-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several interesting functional groups and structural features. It includes a thiadiazole ring, a dipyridopyrimidinone ring, and a propyl group. Thiadiazole derivatives are known to have various biological activities .

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on synthesizing and evaluating the structural properties of compounds related to 8-chloro-2-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one. Studies involve the synthesis of various thiadiazole, pyrimidine, and pyrimidinone derivatives through multi-step reactions, exploring their chemical structures and potential as chemical intermediates for further modifications (Safarov et al., 2005), (Kukaniev et al., 1998).

Biological Activities and Applications

Several studies have investigated the biological activities of compounds structurally related to 8-chloro-2-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one. These include evaluations of antimicrobial, anticancer, anti-inflammatory, and antifungal activities through various in vitro and in vivo methods. Research efforts aim to identify potential therapeutic applications based on the biological efficacy of these compounds (Rahmouni et al., 2016), (Maddila et al., 2016).

Chemical Modifications for Enhanced Efficacy

The chemical modification of thiadiazole and pyrimidine derivatives aims at enhancing their biological activities and physicochemical properties for potential therapeutic applications. Studies focus on the synthesis of novel derivatives, exploring their structure-activity relationships, and assessing their pharmacological potential. The goal is to develop compounds with improved efficacy and safety profiles for further drug development processes (Tiwari et al., 2016), (Hosseini et al., 2021).

Properties

IUPAC Name

13-chloro-5-(4-propylthiadiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2S/c1-2-3-13-15(26-21-20-13)17(25)22-7-6-12-11(9-22)16(24)23-8-10(18)4-5-14(23)19-12/h4-5,8H,2-3,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUUPAZDRRSOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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